molecular formula C12H14O3 B14434831 Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol CAS No. 75080-55-6

Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol

Katalognummer: B14434831
CAS-Nummer: 75080-55-6
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: OPBCUSBGBBSDQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol typically involves the reaction of a benzodioxole derivative with a cyclohexanone derivative under acidic or basic conditions. One common method is the condensation of 1,3-benzodioxole with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of various spirocyclic alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiroindole: A spirocyclic compound with an indole ring fused to a cyclohexane ring.

    Spirooxindole: A spirocyclic compound with an oxindole ring fused to a cyclohexane ring.

    Spiroketal: A spirocyclic compound formed by the condensation of cyclic ketones and diols.

Uniqueness

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol is unique due to its specific benzodioxole and cyclohexane ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

75080-55-6

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ol

InChI

InChI=1S/C12H14O3/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8,13H,1-3,6-7H2

InChI-Schlüssel

OPBCUSBGBBSDQU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.